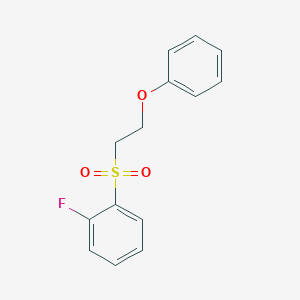
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is also known as FPEB and has a molecular formula of C16H15FO3S.
Mechanism of Action
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene acts as a selective antagonist of the mGluR5 receptor. It binds to the receptor and blocks its activity, which can lead to a reduction in the release of neurotransmitters such as glutamate. This mechanism of action is being studied for its potential to treat conditions such as anxiety, depression, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene are being studied extensively. It has been shown to have a high affinity for the mGluR5 receptor, which is involved in various physiological and pathological processes. Its selective antagonism of this receptor can lead to a reduction in the release of neurotransmitters such as glutamate, which can have a positive effect on conditions such as anxiety, depression, and addiction.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene in lab experiments include its high affinity for the mGluR5 receptor, which makes it a potential target for drug development. Its selective antagonism of this receptor can also lead to a reduction in the release of neurotransmitters such as glutamate, which can have a positive effect on various physiological and pathological processes.
The limitations of using 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of drugs based on its selective antagonism of the mGluR5 receptor for the treatment of conditions such as anxiety, depression, and addiction.
3. Investigation of its potential applications in the treatment of other neurological and psychiatric disorders.
4. Development of new synthesis methods to improve the yield and purity of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene.
Conclusion:
In conclusion, 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. Its high affinity for the mGluR5 receptor and selective antagonism make it a potential target for drug development, particularly for the treatment of conditions such as anxiety, depression, and addiction. Further studies are needed to determine its safety and efficacy in humans and to investigate its potential applications in the treatment of other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene involves the reaction of 2-(2-phenoxyethylsulfonyl)benzene-1,3-diol with potassium fluoride in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) in acetonitrile. This reaction yields 1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene as a white solid in good yield.
Scientific Research Applications
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene has been extensively studied for its potential applications in the development of new drugs and therapies. It has been shown to have a high affinity for the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes. This makes it a potential target for the development of drugs to treat conditions such as anxiety, depression, and addiction.
properties
IUPAC Name |
1-fluoro-2-(2-phenoxyethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3S/c15-13-8-4-5-9-14(13)19(16,17)11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQKKIORYQSXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-(2-phenoxyethylsulfonyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

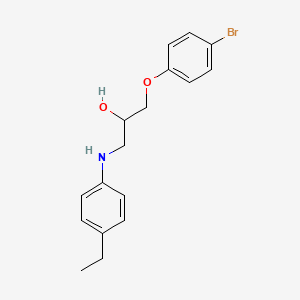
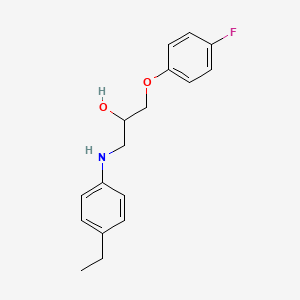
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
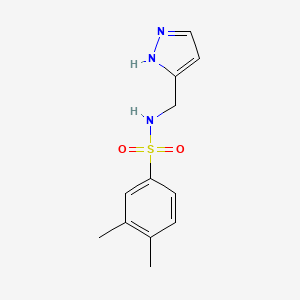
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
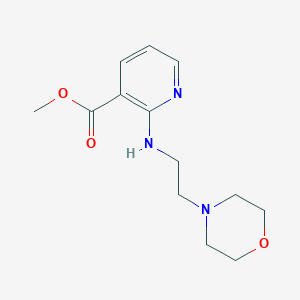
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
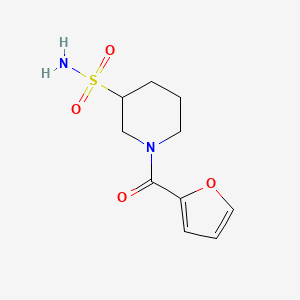
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
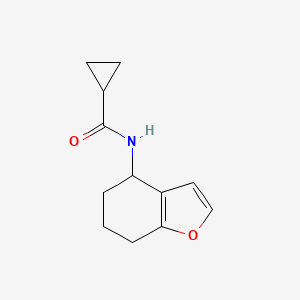

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)